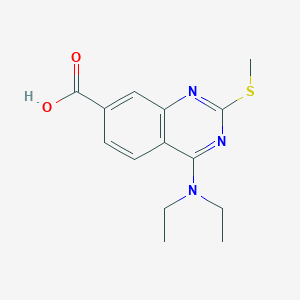
4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid
描述
4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid: is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a diethylamino group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid group at the 7-position of the quinazoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or its derivatives.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine or its derivatives.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or its derivatives.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the diethylamino and methylthio groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets such as enzymes and receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The diethylamino and methylthio groups play a crucial role in its binding affinity and specificity. The carboxylic acid group may also contribute to its interaction with biological targets through hydrogen bonding and electrostatic interactions.
相似化合物的比较
- 4-(Diethylamino)-2-(methylthio)quinazoline-6-carboxylic acid
- 4-(Diethylamino)-2-(methylthio)quinazoline-8-carboxylic acid
- 4-(Diethylamino)-2-(methylthio)quinazoline-5-carboxylic acid
Comparison:
- 4-(Diethylamino)-2-(methylthio)quinazoline-7-carboxylic acid is unique due to the position of the carboxylic acid group at the 7-position, which can influence its chemical reactivity and biological activity.
- 4-(Diethylamino)-2-(methylthio)quinazoline-6-carboxylic acid has the carboxylic acid group at the 6-position, which may result in different binding interactions and biological effects.
- 4-(Diethylamino)-2-(methylthio)quinazoline-8-carboxylic acid and 4-(Diethylamino)-2-(methylthio)quinazoline-5-carboxylic acid have the carboxylic acid group at the 8- and 5-positions, respectively, leading to variations in their chemical and biological properties.
属性
IUPAC Name |
4-(diethylamino)-2-methylsulfanylquinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-4-17(5-2)12-10-7-6-9(13(18)19)8-11(10)15-14(16-12)20-3/h6-8H,4-5H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCZGKMEYVJWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=C1C=CC(=C2)C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


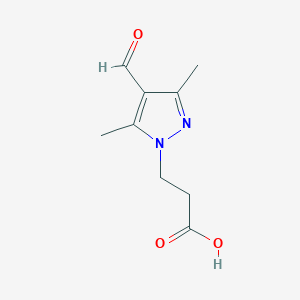

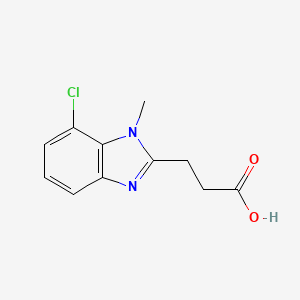
![[4-(Isopropylsulfonyl)phenyl]acetic acid](/img/structure/B1387322.png)


![Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine](/img/structure/B1387327.png)
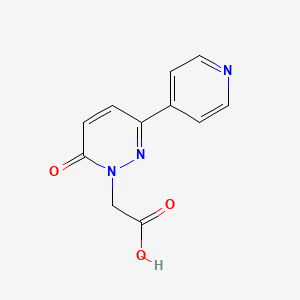
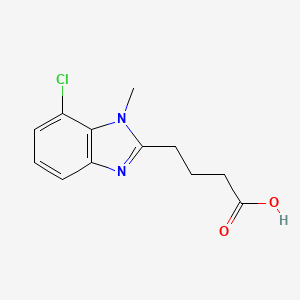
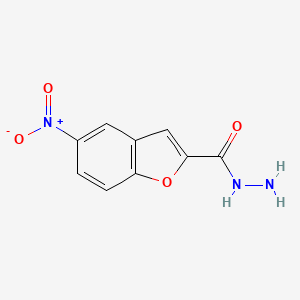
![N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide](/img/structure/B1387334.png)

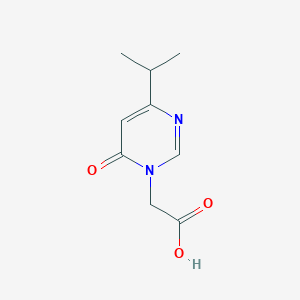
![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B1387337.png)
